Methyl chromane-7-carboxylate

CAS No.: 527681-32-9

Cat. No.: VC3756462

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 527681-32-9 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | methyl 3,4-dihydro-2H-chromene-7-carboxylate |

| Standard InChI | InChI=1S/C11H12O3/c1-13-11(12)9-5-4-8-3-2-6-14-10(8)7-9/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | ABEGSCLTMMNTPW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(CCCO2)C=C1 |

| Canonical SMILES | COC(=O)C1=CC2=C(CCCO2)C=C1 |

Introduction

Chemical Structure and Properties

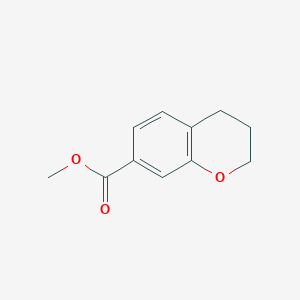

Methyl chromane-7-carboxylate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . The structure consists of a chromane (3,4-dihydro-2H-1-benzopyran) core with a methyl carboxylate group (-COOCH3) at the 7-position of the benzene ring portion.

The compound's structural details and chemical identifiers are summarized in the following table:

Table 1: Chemical Identifiers and Properties of Methyl Chromane-7-carboxylate

| Property | Value |

|---|---|

| CAS Number | 527681-32-9 |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | Methyl 3,4-dihydro-2H-chromene-7-carboxylate |

| Synonyms | Methyl chroman-7-carboxylate |

| InChI | InChI=1S/C11H12O3/c1-13-11(12)9-5-4-8-3-2-6-14-10(8)7-9/h4-5,7H,2-3,6H2,1H3 |

| InChIKey | ABEGSCLTMMNTPW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(CCCO2)C=C1 |

| Physical State | Solid |

| Purity (Commercial) | 98% |

| Storage Conditions | Sealed, dry, 2-8°C |

The compound contains three oxygen atoms: one in the pyran ring of the chromane skeleton, and two in the carboxylate ester group. The chromane backbone features a benzene ring fused to a six-membered heterocyclic ring containing oxygen, which is partially saturated with sp3 hybridized carbon atoms at positions 2, 3, and 4 .

Structural Analogs and Related Compounds

Understanding the properties and applications of methyl chromane-7-carboxylate can be enhanced by examining structurally related compounds that have been more extensively studied.

Chromane Carboxylate Derivatives

Several chromane carboxylate derivatives share structural similarities with methyl chromane-7-carboxylate:

-

Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate: A spiro compound containing both chromane and oxirane rings with a carboxylate group, having potential applications in organic synthesis.

-

7-Methoxy-2,2-dimethylchromen-3-carboxylic acid: A chromene carboxylic acid derivative related to the chromane structure with different oxidation states and substitution patterns .

-

Fluorinated 4-oxo-chroman-7-carboxylates: These compounds contain a carbonyl group at position 4 and fluorine substitution, potentially offering different reactivity profiles compared to methyl chromane-7-carboxylate .

These structural analogs suggest that methyl chromane-7-carboxylate might possess similar chemical reactivity and physical properties, potentially serving as a building block for more complex molecular architectures.

These findings suggest that methyl chromane-7-carboxylate might possess similar anticancer potential, particularly if functionalized with additional groups to enhance its biological activity.

Antimalarial Activity

Certain chromane derivatives have demonstrated antimalarial activity. For instance, oxospiro chromane quinoline-carboxylate compounds have shown efficacy against Plasmodium falciparum, with some derivatives exhibiting IC50 values as low as 2.8 µM against drug-resistant strains . These findings suggest potential applications for chromane carboxylates, including methyl chromane-7-carboxylate, in antimalarial drug development.

Neurological Applications

Chromane derivatives have shown promise in neurological applications, primarily through enzyme inhibition. Table 3 highlights key findings in this area:

Table 3: Neurological Applications of Selected Chromane Derivatives

These studies highlight the potential of chromane derivatives in treating or diagnosing neurological disorders, suggesting another avenue for potential applications of methyl chromane-7-carboxylate or its derivatives.

Synthetic Applications and Chemical Reactivity

The carboxylate functionality in methyl chromane-7-carboxylate provides opportunities for various chemical transformations, making it a potentially valuable building block in synthetic organic chemistry.

Functionalization of the Chromane Ring

The chromane ring system in methyl chromane-7-carboxylate can potentially undergo various transformations:

-

Electrophilic Aromatic Substitution: At available positions on the benzene ring

-

Oxidation: Potential oxidation of the partially saturated pyran ring to form chromene derivatives

-

Ring-Opening Reactions: Under certain conditions, the pyran ring might undergo opening reactions

Analytical Characterization

Analytical methods for the characterization of methyl chromane-7-carboxylate include various spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Based on the structural features of methyl chromane-7-carboxylate, the following spectroscopic characteristics would be expected:

-

1H NMR Spectroscopy: Would show signals for:

-

Methoxy protons of the ester (approximately δ 3.8-3.9 ppm)

-

Methylene protons of the chromane ring (positions 2, 3, and 4)

-

Aromatic protons of the benzene ring

-

-

13C NMR Spectroscopy: Would reveal signals for:

-

Carbonyl carbon of the ester (approximately δ 165-170 ppm)

-

Methoxy carbon (approximately δ 51-52 ppm)

-

Aromatic carbons (δ 110-160 ppm)

-

Saturated carbons of the chromane ring

-

-

IR Spectroscopy: Would show characteristic bands for:

-

Ester C=O stretching (approximately 1700-1730 cm-1)

-

C-O stretching of the ester and ether groups

-

Aromatic C=C stretching

-

Chromatographic Analysis

For purification and analysis, chromatographic methods commonly used include:

-

Column Chromatography: Often using silica gel with appropriate solvent systems (e.g., mixtures of hexane/ethyl acetate or methylene chloride/hexane)

-

Thin Layer Chromatography (TLC): For reaction monitoring and purity assessment

-

High-Performance Liquid Chromatography (HPLC): For more precise analytical characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume